3-N-Cbz-氨基甲基苯胺盐酸盐

描述

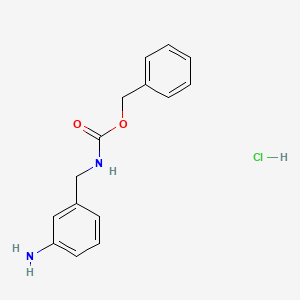

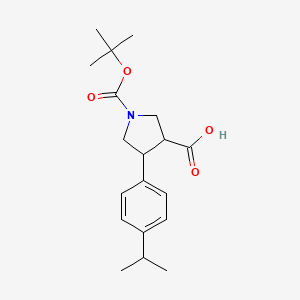

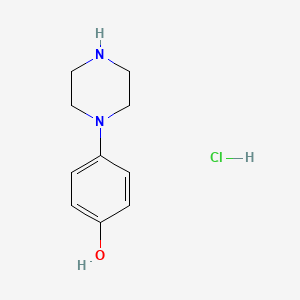

3-N-Cbz-aminomethylaniline hcl, also known as Benzyl (3-aminobenzyl)carbamate or Carbamic acid, N-[(3-aminophenyl)methyl]-, phenylmethyl ester, is a chemical compound .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the synthesis of 3-N-CBZ-AMINOMETHYLANILINE from 3-Aminobenzylamine and Benzyl chloroformate .Molecular Structure Analysis

The molecular structure of 3-N-Cbz-aminomethylaniline hcl can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is reported to be 256 .Chemical Reactions Analysis

The reactions of 3-N-Cbz-aminomethylaniline hcl involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A systematic and comprehensive survey of the preparation methods of N-cyanoacetamides is also discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .科学研究应用

Synthesis of Aniline-based Triarylmethanes

- Summary of Application: Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- Methods of Application: The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .

- Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .

One-Pot Amidation of N-Cbz Protected Amines

- Summary of Application: A facile one-pot synthesis of amides from N-Cbz-protected amines has been described .

- Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes: A variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Transdermal Drug Delivery

- Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .

- Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .

- Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .

Synthesis and Applications of Polyaniline Hydrogels

- Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .

- Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .

- Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

Efficient Transdermal Drug Delivery

- Summary of Application: Transfersomes, a type of nanosystem, have shown potential for efficient transdermal drug delivery . They can overcome the barriers of the stratum corneum and skin irritation, which are major limitations of conventional delivery systems .

- Methods of Application: Transfersomes are amphipathic vesicles composed of phospholipids and edge activators. Their permeation through the skin involves their deformability and osmotic gradient across the application site .

- Results or Outcomes: Transfersomes have shown potential for delivering therapeutic agents into systemic circulation. They have the capacity for carrying hydrophilic, lipophilic as well as high molecular weight therapeutics .

Synthesis and Applications of Polyaniline Hydrogels

- Summary of Application: Polyaniline (PANI) hydrogels have been the subject of immense interest due to their stability, tunable electrical conductivity, low cost, and good biocompatibility .

- Methods of Application: The synthesis of PANI hydrogels involves the formation of 3D cross-linked network architectures of hydrophilic polymer chains . These hydrogels exhibit remarkable synergistic ability which combines the swelling behaviour of traditional hydrogels as well as electro-activity comparable to that of semiconductors .

- Results or Outcomes: PANI hydrogels have found applications in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

安全和危害

未来方向

属性

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Cbz-aminomethylaniline hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)

![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)

![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)